

Application Notes and Protocols: Rapamycin Dosage for In Vivo Experiments

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Compound of Interest

Compound Name: *dPLOT*

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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a cornerstone of preclinical research, extensively utilized in animal models to investigate its therapeutic potential in aging, cancer, and metabolic diseases.[1][2] The primary mechanism of action for Rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[3][4] Rapamycin first associates with its intracellular receptor, FKBP12, and this complex then binds to and inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1).[1][5][6]

This document provides comprehensive application notes and protocols for the administration of Rapamycin in common animal models. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and summarizing quantitative data to facilitate the design and execution of in vivo studies.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize quantitative data on Rapamycin dosage, administration routes, and key pharmacokinetic parameters across different rodent models.

Table 1: Rapamycin Dosage in Mouse Models

Administration Route	Dosage Range	Dosing Frequency	Vehicle/Formulation	Observed Effects & Notes	References
Intraperitoneal (IP)	1.5 - 8 mg/kg	Daily or every other day	10% PEG400, 10% Tween 80 in ddH ₂ O	Lifespan extension and attenuation of mitochondrial disease symptoms have been reported.[1] [7] Higher doses may lead to reduced weight gain. [1]	[1][7]
Oral (in diet)	14 - 378 ppm	Continuous	Microencapsulated in food	A dose-dependent increase in lifespan and a reduction in developmental weight gain have been observed.[1] [7][8] The 14 ppm dose is common for lifespan studies.[1]	[1][7][8]
Oral (gavage)	0.1 - 0.5 mg/kg	Daily	Not specified (Rapatar, a highly	Effective in cancer prevention models at	[9]

			bioavailable formulation)	doses lower than typically required for standard rapamycin.[9]	
Subcutaneous (SC)	1.5 mg/kg	3 times/week for 2 weeks, then 2 weeks off (intermittent)	Dissolved in ethanol, then diluted	Increased lifespan and reduced tumorigenesis in cancer-prone HER-2/neu mice. [10]	[10]

Table 2: Rapamycin Dosage in Rat Models

Administration Route	Dosage Range	Dosing Frequency	Vehicle/Formulation	Observed Effects & Notes	References
Oral (gavage)	0.4 - 1.6 mg/kg	Daily for 14 days	Not specified	Resulted in a linear increase in whole blood and tissue concentrations with dose. [1]	[1]
Oral (intragastric)	0.5 mg/kg	Single dose	Suspension	Readily excreted into the milk of lactating rats. [1]	[1]
Intravenous (IV)	0.4 mg/kg/day	Continuous infusion	Not specified	Used as a comparison to determine low oral bioavailability. [1]	[1]

Table 3: Key Pharmacokinetic Parameters of Rapamycin in Rodents

Parameter	Value	Species	Notes	References
Plasma Half-Life	~6-12 hours	Mouse, Rat	Following intravenous (IV) administration. [11]	[11]
Oral Bioavailability	~5-20%	Rat, Mouse	Low bioavailability due to extensive first-pass metabolism in the liver and intestine.[11][12] [13]	[11][12][13]
Volume of Distribution	12 ± 8 L/kg	Human (data for context)	Rapamycin is widely distributed across tissues. [11][12]	[11][12]
Time to Peak (Oral)	~2 hours	Human (data for context)	In renal transplant patients with multiple doses. [11]	[11]

Experimental Protocols

The following are detailed methodologies for common Rapamycin administration routes. All procedures should be performed under sterile conditions and in accordance with approved institutional animal care and use guidelines.

Protocol 1: Intraperitoneal (IP) Injection in Mice

This is a common method for achieving systemic exposure with reliable dosing.

- Materials:

- Rapamycin powder
- 100% Ethanol (for stock solution)
- Polyethylene glycol 400 (PEG400)
- Polysorbate 80 (Tween 80)
- Sterile ddH₂O or saline
- Sterile microcentrifuge tubes
- 0.22 µm syringe filter
- Insulin or tuberculin syringes
- Preparation of Dosing Solution (Example: 1 mg/mL for a 5 mg/kg dose):
 - Stock Solution: Prepare a 10 mg/mL stock solution of Rapamycin in 100% ethanol. Store at -20°C.
 - Vehicle Preparation: Prepare a vehicle solution of 10% PEG400 and 10% Tween 80 in sterile ddH₂O or saline.
 - Working Solution: To prepare the final 1 mg/mL working solution, add the Rapamycin stock solution to the vehicle and vortex thoroughly until the solution is clear and homogenous. For example, to make 1 mL of working solution, mix 100 µL of 10 mg/mL Rapamycin stock, 100 µL PEG400, 100 µL Tween 80, and 700 µL sterile ddH₂O.[\[1\]](#)
 - Sterilization: Sterile-filter the final working solution using a 0.22 µm syringe filter.[\[1\]](#)
 - Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding Rapamycin.[\[1\]](#)
- Administration:
 - Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1

mg/mL solution).[1]

- Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[1]

Protocol 2: Oral Administration (in Diet)

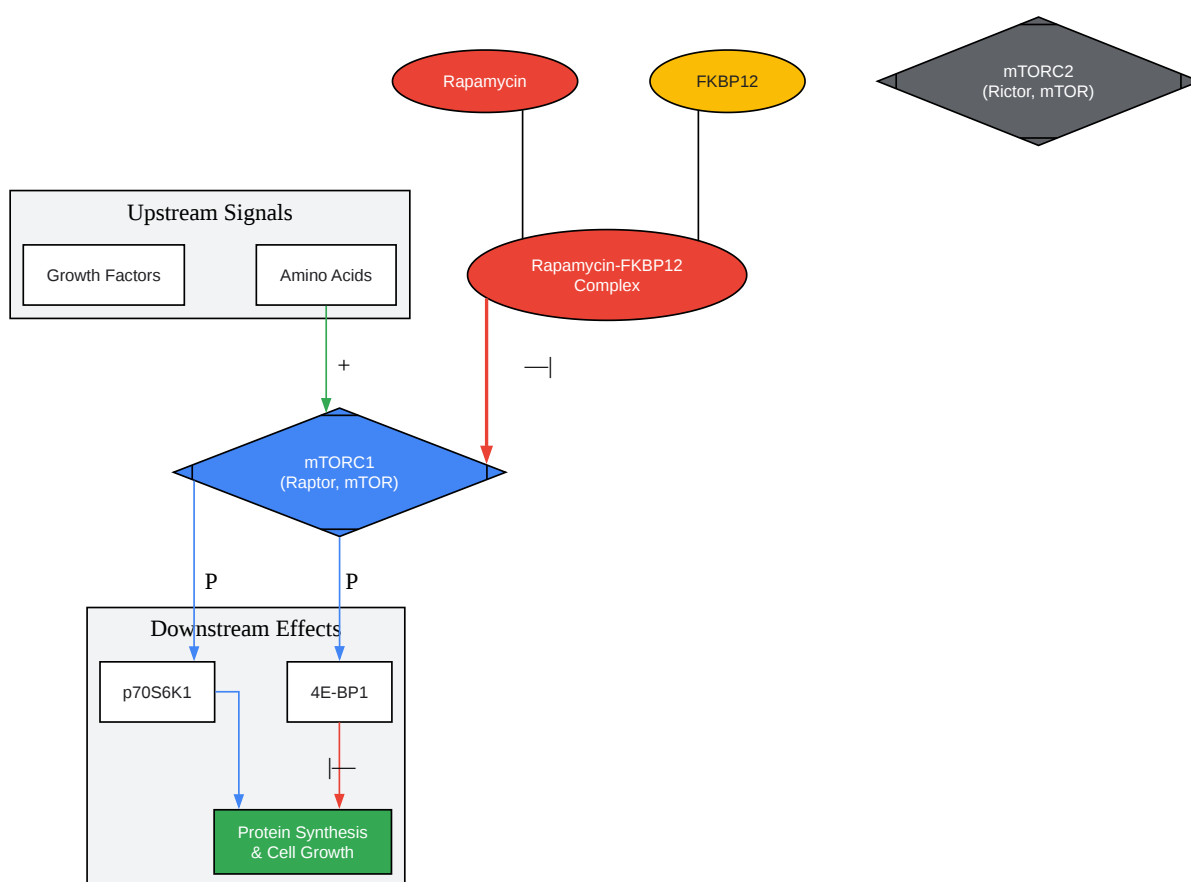
This method is suitable for long-term studies to ensure continuous drug exposure and avoid injection-related stress.

- Materials:
 - Microencapsulated Rapamycin
 - Standard rodent chow
- Preparation:
 - This method typically requires collaboration with a specialized vendor (e.g., Research Diets, Inc.) to incorporate the microencapsulated Rapamycin into the chow at the desired concentration (e.g., 14 ppm, 42 ppm).[1][8] Microencapsulation protects the drug from degradation and improves palatability.
 - A control diet, identical in composition but without Rapamycin, should be used for the control group.
- Administration:
 - Provide the Rapamycin-containing or control diet ad libitum.
 - Monitor food intake regularly, especially at the beginning of the study, to ensure that altered palatability is not affecting consumption and to accurately calculate the dose received. A dose of 42 ppm in the food is equivalent to approximately 7 mg/kg body weight per day for a 30g mouse that eats 5g of chow daily.[8]

Visualization of Pathways and Workflows

mTOR Signaling Pathway

The diagram below illustrates the central role of the mTORC1 pathway and its inhibition by Rapamycin. Growth factors and nutrients activate mTORC1, which promotes protein synthesis and cell growth by phosphorylating key targets like S6K1 and 4E-BP1.[4][14] Rapamycin, in complex with FKBP12, directly inhibits mTORC1, blocking these downstream effects.[1][6]

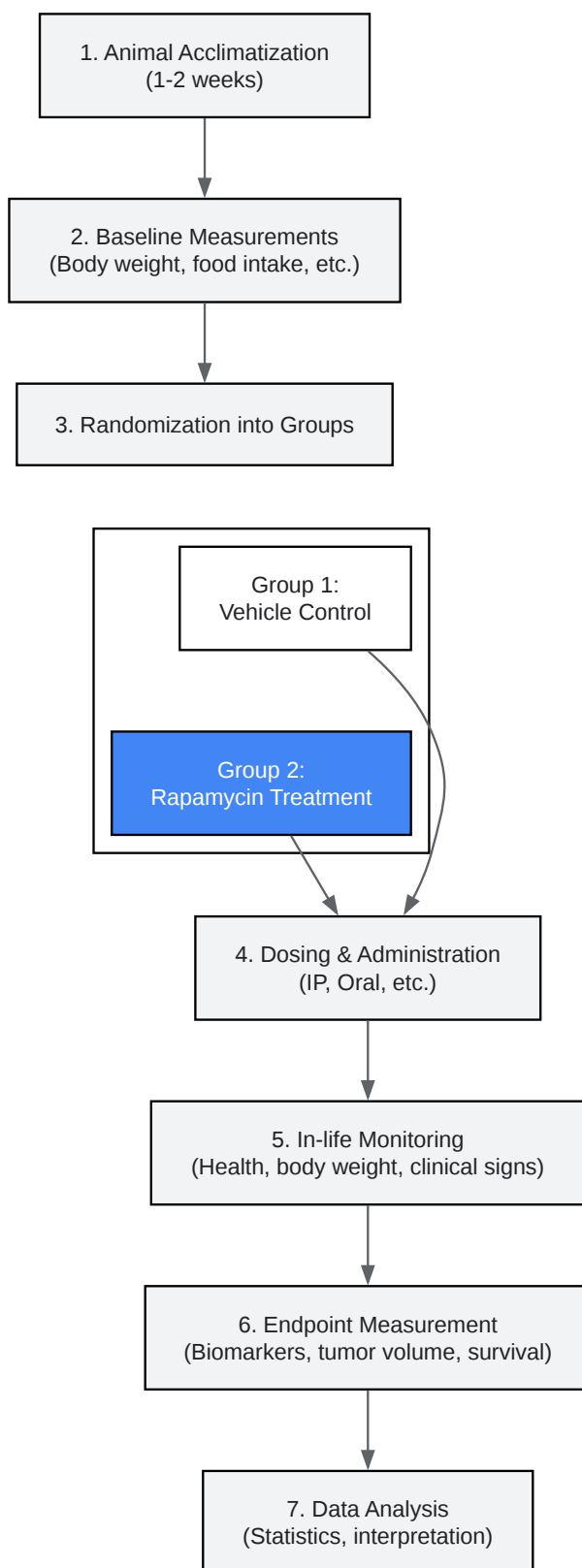


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Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow

The following diagram outlines a generalized workflow for conducting an in vivo study with Rapamycin, from initial animal preparation to final data analysis.



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Caption: A generalized workflow for an in vivo study involving Rapamycin.

Toxicity and Considerations

While effective, researchers must be aware of Rapamycin's potential side effects and toxicities observed in animal models.

- **Metabolic Effects:** Rapamycin can induce glucose intolerance and insulin resistance, particularly with chronic, high-dose administration.[8][15] This is thought to be partially mediated by the eventual off-target inhibition of mTORC2, which is important for glucose homeostasis.[16]
- **Weight Management:** A common observation is a dose-dependent reduction in weight gain, which should be monitored closely.[1][7]
- **Immunosuppression:** As an immunosuppressant, Rapamycin can increase susceptibility to infections. Animal facilities and husbandry must be optimized to minimize pathogenic exposure.
- **Other Toxicities:** At higher doses or with long-term use, other side effects noted in mice include the potential for cataracts and testicular degeneration.[8] Reproductive toxicity has been documented in rats and rabbits at doses as low as 0.1-0.5 mg/kg/day.[17]
- **Dose-Response:** The effects of Rapamycin are highly dose-dependent. Low doses may be sufficient to inhibit mTORC1 and achieve desired effects (e.g., in cancer prevention), while high doses are more likely to produce side effects and potentially inhibit mTORC2.[9][18] Researchers should conduct pilot studies to determine the optimal dose for their specific model and research question.

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